3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(4-butan-2-ylphenyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-11(2)12-4-7-14(8-5-12)21-17(22)15-10-13(19)6-9-16(15)20-18(21)23/h4-11H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVBFOPPVHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(butan-2-yl)aniline with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinazolinones.
Scientific Research Applications
3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes critical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The sulfonamide group in ’s compound contributes to COX-2 inhibition (47.1%), whereas the target’s sulfanyl (-SH) group may exhibit distinct binding modes due to redox activity or weaker hydrogen bonding . Chlorine at position 6 in the target compound (vs.
Synthetic Challenges :
Physicochemical Properties
- Melting Points : ’s compound has a high melting point (228–230°C), indicating strong crystallinity, likely due to methoxy and methyl groups . The target compound’s branched alkyl chain may reduce crystallinity, affecting formulation.
- Solubility : The sulfanyl group’s polarity could improve aqueous solubility compared to ’s lipophilic methoxyphenyl derivatives.
Biological Activity
3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18ClN3S
- Molecular Weight : 303.84 g/mol
- CAS Number : 554442-51-2
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its anticancer properties. This compound is structurally related to various quinazoline derivatives, which are known for their diverse pharmacological profiles.
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the ability to inhibit cancer cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[4-(Butan-2-yl)phenyl]-6-chloro... | MCF7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathway |
| 3-[4-(Butan-2-yl)phenyl]-6-chloro... | A549 (Lung) | 8.5 | Inhibits cell cycle progression |
| 3-[4-(Butan-2-yl)phenyl]-6-chloro... | HT29 (Colon) | 6.0 | Disruption of microtubule dynamics |
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It interferes with the normal cell cycle, particularly at the G2/M phase, leading to inhibited proliferation.
- Microtubule Disruption : Similar to other quinazoline derivatives, it may bind to β-tubulin, disrupting microtubule formation and function.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM. The study utilized flow cytometry to assess apoptosis markers.
- A549 Lung Cancer Model : In vivo experiments using A549 lung cancer xenografts showed significant tumor regression following treatment with the compound, suggesting its potential as a therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, 4-chlorobenzaldehyde derivatives can react with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with diazetidinone derivatives to yield the target compound . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization typically requires monitoring via TLC or HPLC to identify side products like over-reduced thiols or unreacted intermediates.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the butan-2-yl group (δ ~1.2–1.5 ppm for methyl protons) and the quinazolinone core (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) validates molecular formula (e.g., CHClNOS).
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, with UV detection at 254 nm for chlorine-related absorption .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions at the 2-sulfanyl position?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the sulfur atom to predict susceptibility to alkylation or oxidation. For instance, the thiol group’s lone pairs exhibit high nucleophilicity, making it reactive toward electrophiles like iodomethane. Solvent effects (e.g., dielectric constant of DMSO vs. ethanol) are incorporated via the Polarizable Continuum Model (PCM) . Experimental validation involves tracking reaction kinetics via H NMR integration of thiol depletion.
Q. What experimental strategies resolve contradictions in reported bioactivity data for quinazolinone derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Standardization steps:
- Use isogenic cell lines to minimize genetic variability.
- Control redox conditions (e.g., 1–5% FBS in media) to prevent thiol oxidation.
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Cross-reference with structural analogs (e.g., 3-amino-N-(4-chloro-phenyl) derivatives) to isolate substituent-specific effects .
Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?
- Abiotic Degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS/MS monitoring.
- Biotic Degradation : Use OECD 301F respirometry with activated sludge to measure biodegradation (% ThOD).
- Partitioning : Determine log via shake-flask method (octanol/water) to predict bioaccumulation.
- Ecotoxicity : Perform Daphnia magna 48-h immobilization tests (OECD 202) and algal growth inhibition (OECD 201) .
Q. What mechanistic insights explain the compound’s selectivity toward kinase vs. protease targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) compare binding modes. The chloro-substituted phenyl group may occupy hydrophobic pockets in kinases (e.g., EGFR), while the sulfanyl group forms H-bonds with catalytic lysines. Protease selectivity assays (e.g., trypsin vs. chymotrypsin) paired with alanine scanning mutagenesis identify critical residues .
Research Design Considerations
Q. How should a longitudinal study on metabolic stability be structured to account for interspecies variability?
- Main Plots : Species (rat, mouse, human hepatocytes).
- Subplots : Incubation time (0, 30, 60, 120 min).
- Sub-Subplots : CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
- Replicates : per group. Analyze metabolites via UPLC-QTOF and apply ANOVA with Tukey’s post hoc test.
Safety and Compliance
Q. What protocols mitigate risks when handling the compound’s thiol group in oxygen-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
